![molecular formula C14H19N3S B1392581 {[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine CAS No. 1242928-21-7](/img/structure/B1392581.png)
{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine
Overview
Description
The compound “{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the pyrazole ring . Pyrrole is a basic structure in many natural products such as histidine and DNA-based structures .
Molecular Structure Analysis
A molecular modeling analysis of a similar structure showed that the orientation of the ethyl bridge to the pyrrole ring is nearly perpendicular to the planes of the parent pyrrole . This might also be the case for “{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine”.Scientific Research Applications
Antimicrobial Activity
The pyrrolidinone derivatives exhibit significant antimicrobial properties . They have been studied for their efficacy against various bacterial and fungal pathogens. The presence of the pyrrolidinone ring in the compound suggests potential for development into antimicrobial agents, which could be further optimized for increased potency and spectrum of activity .
Anticancer Activity
Compounds with pyrrolidinone and thiophene rings have shown promising results in anticancer research. They can act on multiple targets within cancer cells, including DNA replication and cell division processes. The compound could be explored for its anticancer potential , particularly in drug-resistant strains .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrrolidinone derivatives make them candidates for treating chronic inflammatory diseases. Research could focus on elucidating the mechanisms by which this compound modulates inflammatory pathways and its potential use in anti-inflammatory therapies .
Antidepressant Activity
Pyrrolidinone derivatives have been associated with antidepressant effects . The compound’s structure could be indicative of its ability to interact with neurological pathways and receptors involved in mood regulation, warranting further investigation into its application in treating depression .
Anti-HCV Activity
Given the biological importance of pyrrolidinone in antiviral therapies, particularly against the Hepatitis C Virus (HCV), this compound could be studied for its anti-HCV properties . It may offer a new avenue for the development of HCV inhibitors .
Industrial Applications
Beyond pharmaceuticals, the thiophene ring found in the compound is often utilized in industrial applications , such as materials science. The compound could be researched for its utility in creating new polymers or as a building block in organic electronic devices .
Synthesis of Novel Compounds
The compound’s unique structure makes it a valuable intermediate in the synthesis of novel organic molecules . It could be used to create a variety of new compounds with potential applications in medicinal chemistry and other fields .
Drug Design and Development
Lastly, the compound’s structure, containing both pyrrolidinone and thiophene, is a common feature in many drug design endeavors. Its versatility could be harnessed to develop new drugs with improved pharmacokinetic and pharmacodynamic profiles .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological effects . The interaction could involve binding to the target, leading to changes in its function.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
Compounds with similar structures are known to be highly soluble in water and other polar solvents , which could impact their bioavailability.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
(6-ethyl-2-pyrrol-1-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S/c1-2-16-8-5-11-12(9-15)14(18-13(11)10-16)17-6-3-4-7-17/h3-4,6-7H,2,5,8-10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJSWJSNOKNCDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2CN)N3C=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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